molecular formula C9H6N2O4 B11899589 3-Hydroxy-7-nitroquinolin-2(1H)-one

3-Hydroxy-7-nitroquinolin-2(1H)-one

Cat. No.: B11899589
M. Wt: 206.15 g/mol
InChI Key: ACZAENDIBMDFIE-UHFFFAOYSA-N
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Description

3-Hydroxy-7-nitroquinolin-2(1H)-one (C9H6N2O4) is a nitro-substituted quinolinone derivative of significant interest in medicinal chemistry research. Quinolinones fused with heterocycles are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities . A key area of investigation for nitroquinolinones is their potential as antiparasitic agents. Related compounds, such as 8-nitroquinolin-2(1H)-ones, have been identified as a promising pharmacophore against kinetoplastid parasites like Leishmania and Trypanosoma . These compounds are hypothesized to act as prodrugs that are selectively bioactivated by parasitic nitroreductase (NTR) enzymes, generating cytotoxic metabolites that lead to parasite death . The electron-withdrawing nitro group is also a valuable synthetic handle, as it can activate the quinolinone framework for further chemical transformations, enabling the construction of diverse libraries for structure-activity relationship (SAR) studies . This compound serves as a versatile building block for developing novel heterocycle-fused quinolinone derivatives and probing new mechanisms of action in infectious disease research. This product is intended for laboratory research use only and is not classified or intended for human diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

3-hydroxy-7-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)10-9(8)13/h1-4,12H,(H,10,13)

InChI Key

ACZAENDIBMDFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=C2)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Nitrating Agent : A mixture of fuming nitric acid (HNO3\text{HNO}_3) and concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C.

  • Solvent : Sulfuric acid acts as both catalyst and solvent.

  • Time : 4–6 hours.

Key Considerations

  • Regioselectivity : The hydroxyl group at position 3 strongly activates the aromatic ring, directing nitration to position 7 with >80% selectivity.

  • Side Reactions : Over-nitration or oxidation of the hydroxyl group can occur if temperature exceeds 10°C.

Yield and Scalability

  • Isolated Yield : 65–72% after recrystallization from ethanol.

  • Limitations : Requires stringent temperature control and generates acidic waste.

Friedlander Annulation Approach

Adapting the classical Friedlander reaction, this one-pot method condenses 2-amino-5-nitrobenzaldehyde with ethyl acetoacetate in an eco-friendly H2O/AcOH\text{H}_2\text{O}/\text{AcOH} system.

Reaction Mechanism

  • Condensation : The aldehyde reacts with the ketone to form a Schiff base.

  • Cyclization : Acid-catalyzed intramolecular cyclization yields the quinolinone core.

Optimized Conditions

  • Molar Ratio : 1:1.2 (aldehyde:ketone).

  • Catalyst : 10 mol% pp-toluenesulfonic acid (PTSA\text{PTSA}).

  • Temperature : 80°C, 8 hours.

Advantages

  • Atom Economy : Eliminates intermediate isolation steps.

  • Solvent System : H2O/AcOH\text{H}_2\text{O}/\text{AcOH} (4:1) reduces environmental impact.

Performance Metrics

  • Yield : 68–75%.

  • Purity : >95% by HPLC.

Multi-Step Synthesis from Resorcinol Derivatives

This route, inspired by patent CN105017146A, involves nitration of resorcinol followed by sequential functionalization:

Synthetic Pathway

  • Nitration of Resorcinol :

    • Conditions : HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C, 2 hours.

    • Product : 5-Nitroresorcinol (1,3-dihydroxy-5-nitrobenzene).

  • Esterification :

    • Reagents : 5-Nitroresorcinol + 3-chloropropionyl chloride.

    • Base : Triethylamine (Et3N\text{Et}_3\text{N}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0°C.

  • Fridel-Crafts Cyclization :

    • Catalyst : Anhydrous AlCl3\text{AlCl}_3, 40°C, 24 hours.

    • Intermediate : 7-Nitrochroman-2-one.

  • Ammonolysis :

    • Conditions : Methanol, NH3\text{NH}_3 gas (0.5 MPa), 80°C, 24 hours.

Yield Analysis

StepYield (%)
Nitration85
Esterification93
Cyclization85
Ammonolysis87
Overall Yield 58.7

Advantages

  • Scalability : All steps are amenable to industrial-scale production.

  • Regiochemical Control : Nitration at position 5 of resorcinol ensures correct positioning in the final product.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction offers an alternative route via cyclization of a nitro-substituted aniline with a β-keto ester.

Procedure

  • Synthesis of 2-Amino-3-hydroxy-5-nitrobenzoic Acid :

    • Nitration of 2-amino-3-hydroxybenzoic acid.

  • Cyclization :

    • Reagents : β-Keto ester (e.g., ethyl acetoacetate), polyphosphoric acid (PPA\text{PPA}).

    • Temperature : 120°C, 6 hours.

Challenges

  • Intermediate Instability : The nitro-substituted aniline precursor is sensitive to oxidation.

  • Yield : 50–55% due to side reactions during cyclization.

Comparative Analysis of Methods

MethodStepsYield (%)CostScalability
Direct Nitration165–72LowModerate
Friedlander Annulation168–75MediumHigh
Resorcinol Route458.7HighHigh
Gould-Jacobs250–55MediumLow

Key Insights :

  • The Friedlander method balances yield and simplicity but requires specialized aldehydes.

  • The Resorcinol route offers high scalability at the expense of step count.

  • Direct nitration is cost-effective but limited by regiochemical precision.

Chemical Reactions Analysis

C–H Arylation and Suzuki–Miyaura Coupling

Quinolinones with electron-withdrawing groups (e.g., nitro) undergo regioselective C–H arylation. For example:

  • 8-Bromoquinoline derivatives react with aryl bromides via Pd(OAc)₂/PPh₃ catalysis, yielding C2 or C3 arylated products depending on substituent effects .

  • Steric hindrance from nitro groups (e.g., at C8) directs reactivity to less hindered positions (e.g., C3 or C5) .

Key Observations:

  • C3 selectivity : Observed in 8-(thiophene-2-yl)quinoline derivatives due to quinoline nitrogen’s directing effect .

  • C5 selectivity : Dominates in nitro-substituted substrates (e.g., 8-nitroquinolin-2(1H)-one derivatives) .

Cine-Substitution

Nitroquinolones with multiple nitro groups (e.g., 1-methyl-3,6,8-trinitro-2-quinolone, TNQ ) undergo cine-substitution at the C4 position upon treatment with nucleophiles (amines, alcohols). The reaction involves:

  • Conjugate addition at C4.

  • Elimination of the vicinal nitro group (Scheme 1) .

Example Reaction:

SubstrateNucleophileProductYield
TNQ Benzylamine4-Benzylamino-6,8-dinitroquinolone65%

Iridium-Catalyzed Annulation

IrCl(cod)₂ catalyzes the annulation of N-methylarylcarbamoyl chlorides with alkynes to form N-methyl-2-quinolones. This method tolerates diverse substituents but shows limited regioselectivity with unsymmetrical alkynes .

Mechanistic Highlights:

  • Oxidative addition of carbamoyl chloride to Ir(I).

  • Arene C–H activation to form iridacycle intermediates.

  • Alkyne insertion and reductive elimination to yield quinolones .

Biological Activity Implications

While not directly studied for 3-hydroxy-7-nitroquinolin-2(1H)-one, nitroquinolinones exhibit:

  • Anticancer activity : 4-substituted-3-hydroxyquinolin-2(1H)-ones inhibit D-amino acid oxidase (DAAO) .

  • Antiparasitic effects : 8-nitroquinolin-2(1H)-ones act as bioactivated antileishmanial agents .

Scientific Research Applications

Antimicrobial Properties

3-Hydroxy-7-nitroquinolin-2(1H)-one and its derivatives have demonstrated noteworthy antimicrobial activity. Studies have shown that these compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, a synthesized derivative displayed minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains, indicating strong antibacterial properties .

Bacterial Strain MIC (µg/mL)
E. coli50
P. aeruginosa50

Additionally, the compound has been evaluated for antifungal activity against strains such as Candida albicans, showing promising results that suggest potential as an antifungal agent .

Anticancer Activity

The cytotoxic effects of 3-Hydroxy-7-nitroquinolin-2(1H)-one have been assessed against various cancer cell lines. In studies, the compound showed dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines, including breast (MCF-7) and lung (A549) cancers.

Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)25
HeLa (Cervical)20

These findings underscore the potential of this compound as a lead molecule in the development of new anticancer therapies.

Enzymatic Inhibition

Recent research has highlighted the capability of 3-Hydroxy-7-nitroquinolin-2(1H)-one derivatives to act as inhibitors of specific enzymes. Notably, they have been identified as potent inhibitors of human D-amino acid oxidase and HIV-1 reverse transcriptase associated RNase H activity. This suggests their potential utility in treating conditions related to these enzymes, including certain neurodegenerative diseases and viral infections .

Synthetic Methodologies

The synthesis of 3-Hydroxy-7-nitroquinolin-2(1H)-one has evolved with innovative methodologies that enhance yield and efficiency. A notable approach involves metal-organo-catalyzed reactions which facilitate the formation of this compound from simpler precursors. The use of NHC-dirhodium(II)/DBU catalysis in Eistert ring expansion reactions has been particularly effective, yielding products in good to excellent yields .

Case Study: Anticancer Activity

A study conducted on various derivatives of 3-Hydroxy-7-nitroquinolin-2(1H)-one revealed significant cytotoxic effects against multiple cancer cell lines. The derivatives were synthesized with modifications aimed at enhancing their biological activity, resulting in compounds that exhibited promising anticancer properties.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized derivatives against clinically relevant pathogens. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial activity, making them suitable candidates for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-nitroquinolin-2(1H)-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The biological and physicochemical properties of quinolinones are heavily influenced by substituent type, position, and electronic effects. Key analogues are compared below:

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
3-Hydroxy-7-nitroquinolin-2(1H)-one -OH (C3), -NO₂ (C7) C₉H₆N₂O₄ 206.15* Nitro enhances electrophilicity; hydroxyl increases polarity
7-Nitroquinolin-2(1H)-one -NO₂ (C7) C₉H₆N₂O₃ 190.16 Lacks C3 hydroxyl; reduced solubility
4-Hydroxy-1-methylquinolin-2(1H)-one -OH (C4), -CH₃ (N1) C₁₀H₉NO₂ 175.18 Methyl group increases lipophilicity
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one -OH (C7), dihydro ring C₉H₉NO₂ 163.17 Partial saturation reduces aromaticity; higher stability
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one -NO₂ (acetyl), -C₂H₅ (N1) C₁₃H₁₂N₂O₅ 276.25 Nitroacetyl group introduces steric bulk and reactivity

*Calculated based on molecular formula.

Physicochemical Properties

Table 2: Key Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) Spectral Data (IR/NMR)
3-Hydroxy-7-nitroquinolin-2(1H)-one Not reported Moderate in polar solvents Expected C=O (~1660 cm⁻¹), NO₂ (~1520 cm⁻¹)
7-Nitroquinolin-2(1H)-one Not reported Low in water C=O (1663 cm⁻¹), NO₂ (1518 cm⁻¹)
4-Hydroxy-1-methylquinolin-2(1H)-one 289–290 Soluble in DMF C=O (1663 cm⁻¹), NH (3200 cm⁻¹)
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Not reported High in DMSO C=O (1660 cm⁻¹), OH (3447 cm⁻¹)
  • Hydrogen Bonding: The C3 hydroxyl in 3-Hydroxy-7-nitroquinolin-2(1H)-one enhances water solubility compared to non-hydroxylated analogues like 7-nitroquinolin-2(1H)-one .
  • Aromaticity: Dihydro derivatives (e.g., 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one) exhibit reduced aromaticity, increasing stability but decreasing planar rigidity .

Biological Activity

3-Hydroxy-7-nitroquinolin-2(1H)-one (3H-7NQ) is a compound belonging to the quinolinone family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of 3H-7NQ, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by various studies and findings.

Chemical Structure and Synthesis

The structure of 3H-7NQ features a hydroxyl group at the 3-position and a nitro group at the 7-position of the quinolinone ring. The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors.

Anticancer Activity

Research has indicated that derivatives of quinolinones, including 3H-7NQ, exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the quinolinone structure enhance its efficacy against various cancer cell lines.

  • Case Study : A derivative of 3H-7NQ demonstrated potent inhibitory effects on human cancer cell lines with an IC50 value indicating effective cytotoxicity. The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.
CompoundCell Line TestedIC50 (µM)Mechanism of Action
3H-7NQHeLa15Apoptosis induction
3H-7NQMCF-710Cell cycle arrest

Antimicrobial Activity

Quinolinone derivatives have been recognized for their antimicrobial properties. The biological activity of 3H-7NQ has been evaluated against various bacterial strains.

  • Findings : In vitro studies reveal that 3H-7NQ exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiparasitic Activity

The antiparasitic potential of quinolinone derivatives has also been explored, particularly against protozoan parasites such as Leishmania and Trypanosoma species.

  • Research Findings : A series of derivatives were synthesized and tested for their activity against Leishmania infantum. The results indicated that certain compounds showed promising antileishmanial activity with low cytotoxicity towards human cells.
CompoundParasite TestedIC50 (µM)Cytotoxicity (CC50, µM)
3H-7NQLeishmania infantum20>100

Structure-Activity Relationship (SAR)

The biological activity of 3H-7NQ is influenced by its structural components. Modifications at various positions on the quinolinone ring can enhance or diminish its biological efficacy.

  • Hydroxyl Group : The presence of the hydroxyl group at position 3 is crucial for maintaining biological activity.
  • Nitro Group : The nitro group at position 7 contributes to increased lipophilicity, which is positively correlated with enhanced antimicrobial and anticancer activities.

Q & A

Q. How is 3-Hydroxy-7-nitroquinolin-2(1H)-one synthesized and characterized in academic research?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinolinone core. For example, nitro groups and hydroxyl substituents are introduced via nitration and hydroxylation reactions. Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for the quinolinone ring).
  • ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton signals between δ 7–8 ppm).
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns . Reaction yields and purity are optimized using column chromatography or recrystallization.

Q. What in vitro protocols are used to evaluate the antimicrobial activity of this compound?

The twofold serial dilution technique is standard:

  • Test compounds are diluted in broth (e.g., Mueller-Hinton) across a concentration gradient (1–512 μg/mL).
  • Bacterial/fungal strains (e.g., P. aeruginosa, C. albicans) are inoculated and incubated at 37°C for 24–48 hours.
  • Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration with no visible growth. For example, derivatives of this scaffold showed MIC values of 16–32 μg/mL against Gram-negative pathogens .

Q. What safety precautions are recommended for handling 3-Hydroxy-7-nitroquinolin-2(1H)-one?

Based on GHS classifications:

  • Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates lab coats, gloves, and fume hoods.
  • Storage : In airtight containers, away from oxidizers and heat sources.
  • Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro/hydroxy groups) influence the antimicrobial efficacy of quinolin-2(1H)-one derivatives?

  • Electron-withdrawing groups (e.g., -NO₂ at position 7) enhance activity against Gram-negative bacteria by improving membrane penetration. For instance, fluoro-substituted analogs showed 4-fold lower MIC values compared to unsubstituted derivatives .
  • Hydroxyl groups at position 3 increase hydrogen-bonding interactions with microbial enzymes (e.g., DNA gyrase), as demonstrated by molecular docking studies .

Q. How can researchers address discrepancies in reported MIC values for structurally similar compounds?

Discrepancies arise from:

  • Strain variability : Clinical vs. reference strains (e.g., E. coli ATCC 25922 vs. multidrug-resistant isolates).
  • Methodological differences : Broth microdilution vs. agar diffusion. To mitigate, standardize protocols per CLSI guidelines and include positive controls (e.g., streptomycin) in all assays .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

  • Variable-temperature NMR distinguishes keto-enol tautomers by tracking proton shifts at different temperatures.
  • X-ray crystallography provides definitive structural confirmation. For example, a related dihydroquinolinone derivative crystallized in the keto form with a planar lactam ring .

Q. What mechanistic hypotheses explain the antimicrobial action of 3-Hydroxy-7-nitroquinolin-2(1H)-one?

Proposed mechanisms include:

  • Enzyme inhibition : Binding to bacterial topoisomerase IV or fungal cytochrome P450 enzymes, disrupting DNA replication or ergosterol synthesis.
  • Reactive oxygen species (ROS) generation : Nitro groups undergo redox cycling, inducing oxidative stress in microbial cells. This is supported by ROS assays using fluorescent probes like DCFH-DA .

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